chemical structure and properties of 3,4-Dichloro-2-nitrophenol
chemical structure and properties of 3,4-Dichloro-2-nitrophenol
Introduction
3,4-Dichloro-2-nitrophenol is a halogenated nitrophenol, a class of organic compounds extensively studied for their diverse applications and environmental significance.[1] These compounds are crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pesticides, and pharmaceuticals.[1] Consequently, they have garnered significant interest from both synthetic chemists and environmental scientists. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3,4-Dichloro-2-nitrophenol, offering valuable insights for researchers, scientists, and professionals in drug development.
The unique arrangement of a hydroxyl group, a nitro group, and two chlorine atoms on the benzene ring imparts distinct chemical and physical properties to 3,4-Dichloro-2-nitrophenol.[1] These functional groups govern its reactivity and make it a versatile building block in organic synthesis.[1] Understanding these characteristics is paramount for its effective utilization and for assessing its environmental impact. Research into its biodegradation and chemical degradation pathways is crucial for developing effective remediation strategies for contaminated sites.[1]
Chemical Structure and Physicochemical Properties
The molecular structure of 3,4-Dichloro-2-nitrophenol consists of a benzene ring substituted with a hydroxyl group at the C1 position, a nitro group at the C2 position, and chlorine atoms at the C3 and C4 positions.[1] The interplay of these functional groups dictates the molecule's chemical behavior and physical properties.
Caption: Chemical structure of 3,4-Dichloro-2-nitrophenol.
Table 1: Physicochemical Properties of 3,4-Dichloro-2-nitrophenol
| Property | Value | Source |
| CAS Number | 65152-06-9 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO₃ | [2] |
| Molecular Weight | 207.99 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | 95% | [2] |
Synthesis of 3,4-Dichloro-2-nitrophenol
The synthesis of chlorinated nitrophenols can be challenging due to the directing effects of the substituents on the aromatic ring, which can result in a mixture of isomers.[1] A common and direct method for synthesizing nitrated dichlorophenols is through the electrophilic nitration of a corresponding dichlorophenol precursor.[1] The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the chlorine atoms (-Cl) are deactivating but also ortho, para-directing.[1]
Experimental Protocol: Nitration of 3,4-Dichlorophenol
This protocol outlines a general procedure for the nitration of 3,4-dichlorophenol to yield 3,4-Dichloro-2-nitrophenol. The specific conditions may require optimization for yield and purity.
Materials:
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3,4-Dichlorophenol
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Dichloromethane (DCM)
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Ice
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Water
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Sodium Sulfate (Na₂SO₄)
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Silica Gel (for column chromatography)
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Ethyl Acetate (EtOAc)
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Hexane
Procedure:
-
To a solution of 3,4-dichlorophenol and concentrated H₂SO₄ in DCM at 0°C, add fuming HNO₃ dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring it over ice-cold water.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography using silica gel, eluting with a gradient of ethyl acetate in hexane to afford 3,4-Dichloro-2-nitrophenol.
Spectroscopic Characterization
The structure of 3,4-Dichloro-2-nitrophenol can be confirmed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS).
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3,4-Dichloro-2-nitrophenol provides a detailed fingerprint of the functional groups and skeletal structure of the molecule.[1]
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O-H Stretching: A broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding.[1]
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N-O Stretching: The nitro group (NO₂) will exhibit characteristic stretching vibrations.
-
C-H Stretching: The C-H stretching vibrations of the two adjacent protons on the aromatic ring are expected to appear just above 3000 cm⁻¹.[1]
-
C=C Stretching: Aromatic C=C stretching vibrations typically result in multiple bands in the 1450-1600 cm⁻¹ region.[1]
-
C-Cl Stretching: The presence of chlorine substituents is indicated by C-Cl stretching vibrations, which are generally observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[1]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.[1] The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with a distinctive M+2 peak at about 65% of the M⁺ peak intensity and an M+4 peak.[1] Fragmentation of the molecular ion provides structural information, with common fragmentation pathways for nitroaromatic compounds including the loss of the nitro group (-NO₂, 46 amu).[1]
Reactivity and Potential Applications
The reactivity of 3,4-Dichloro-2-nitrophenol is dictated by its functional groups—the hydroxyl, nitro, and chloro groups—which allow for a variety of chemical transformations.[1] This makes it a valuable intermediate and building block for the synthesis of more complex molecules.[1]
Caption: Potential applications of 3,4-Dichloro-2-nitrophenol.
Halogenated nitrophenols are utilized in the synthesis of dyes, pesticides, and pharmaceuticals.[1] For instance, 4-nitrophenol, a related compound, is an intermediate in the synthesis of paracetamol and a precursor for fungicides.[3][4][5] The reactivity of the functional groups in 3,4-Dichloro-2-nitrophenol allows for its use as a building block in the creation of more complex molecules with potential biological activity.
Toxicology and Safety
Halogenated nitrophenols are of environmental interest due to their potential toxicity.[1] The presence of this compound in the environment, often as a result of industrial activities and the degradation of pesticides, necessitates a thorough understanding of its environmental impact.[1] Research into its biodegradation is crucial for developing remediation strategies.[1] For example, some bacteria can degrade chlorinated nitrophenols.[1]
It is important to handle 3,4-Dichloro-2-nitrophenol with appropriate safety precautions in a laboratory setting. It is intended for research use only and not for human or veterinary use.[1]
Conclusion
3,4-Dichloro-2-nitrophenol is a significant compound with a rich chemistry stemming from the unique arrangement of its functional groups. Its role as a synthetic intermediate in various industries highlights the importance of understanding its chemical properties and reactivity. This guide has provided a detailed overview of its structure, synthesis, and characterization, offering a foundational resource for scientists and researchers. Further investigation into its applications and environmental fate will continue to be a key area of research.
References
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4-Nitrophenol - Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. Oriental Journal of Chemistry. [Link]
-
4-nitrophenol – Knowledge and References - Taylor & Francis. [Link]
Sources
- 1. 3,4-Dichloro-2-nitrophenol | 65152-06-9 | Benchchem [benchchem.com]
- 2. 3,4-Dichloro-2-Nitrophenol | CymitQuimica [cymitquimica.com]
- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
